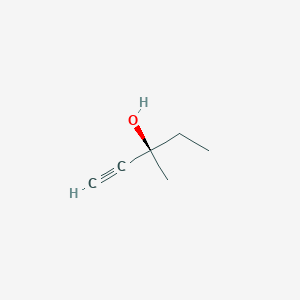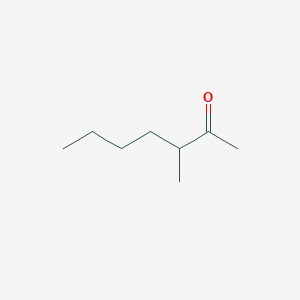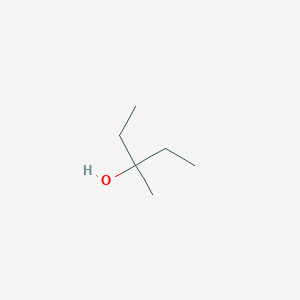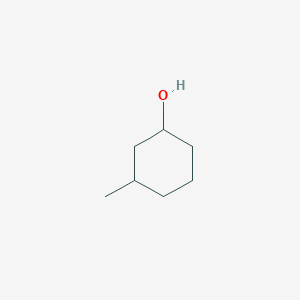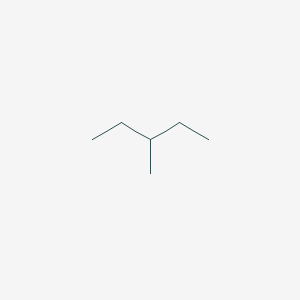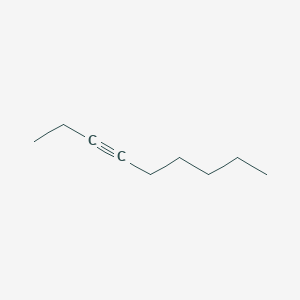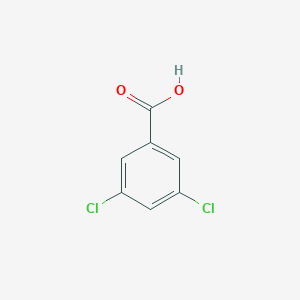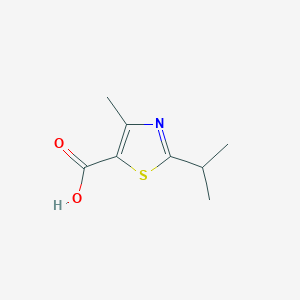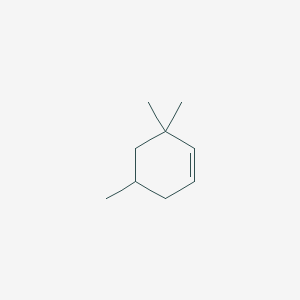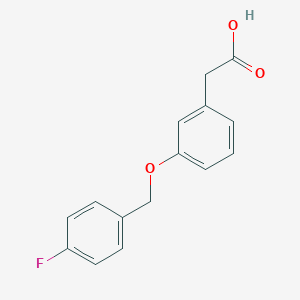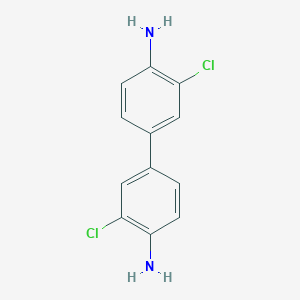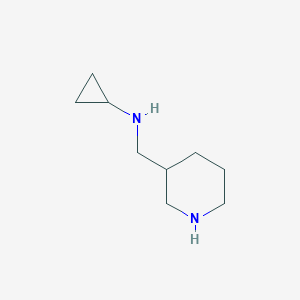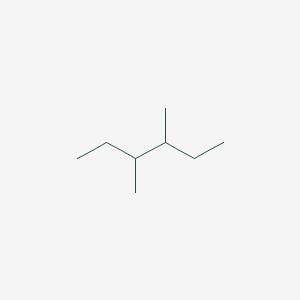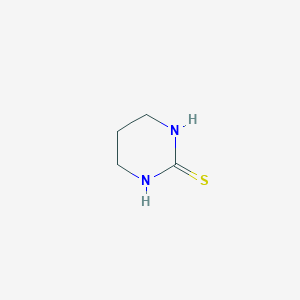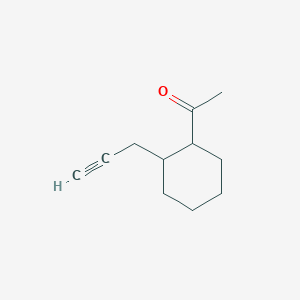
1-Acetyl-2-(2-propynyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-(2-propynyl)cyclohexane, also known as PAC, is a cyclohexane derivative that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H16O and a molecular weight of 176.26 g/mol.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 1-Acetyl-2-(2-propynyl)cyclohexane has also been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Acetyl-2-(2-propynyl)cyclohexane in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-Acetyl-2-(2-propynyl)cyclohexane is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-Acetyl-2-(2-propynyl)cyclohexane is its low solubility in water, which may limit its application in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the research on 1-Acetyl-2-(2-propynyl)cyclohexane. One possible direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane and its potential side effects.
Métodos De Síntesis
The synthesis of 1-Acetyl-2-(2-propynyl)cyclohexane involves the reaction of 2-bromo-1-acetylcyclohexane with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction produces 1-Acetyl-2-(2-propynyl)cyclohexane as a major product along with some minor by-products. The yield of 1-Acetyl-2-(2-propynyl)cyclohexane can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reactants.
Aplicaciones Científicas De Investigación
1-Acetyl-2-(2-propynyl)cyclohexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a starting material for the synthesis of other cyclohexane derivatives with diverse functional groups.
Propiedades
Número CAS |
125488-49-5 |
|---|---|
Nombre del producto |
1-Acetyl-2-(2-propynyl)cyclohexane |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(2-prop-2-ynylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3 |
Clave InChI |
MZGRTKZZXUCWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1CC#C |
SMILES canónico |
CC(=O)C1CCCCC1CC#C |
Sinónimos |
Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



